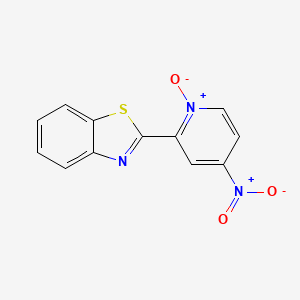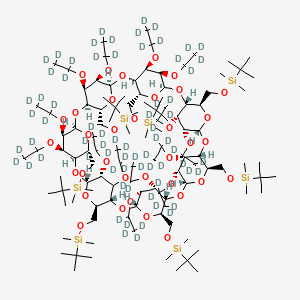
2-(4-Nitro-1-oxidopyridin-1-ium-2-yl)-1,3-benzothiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Nitro-1-oxidopyridin-1-ium-2-yl)-1,3-benzothiazole is a complex organic compound that features a benzothiazole ring fused with a nitro-substituted pyridinium ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Nitro-1-oxidopyridin-1-ium-2-yl)-1,3-benzothiazole typically involves the nitration of a pyridinium precursor followed by a coupling reaction with a benzothiazole derivative. The reaction conditions often require the use of strong acids, such as sulfuric acid, and elevated temperatures to facilitate the nitration process. The coupling reaction may be catalyzed by transition metals or other catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and coupling processes, utilizing continuous flow reactors to maintain consistent reaction conditions and optimize production efficiency. The use of automated systems and advanced purification techniques, such as chromatography, ensures the high quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-Nitro-1-oxidopyridin-1-ium-2-yl)-1,3-benzothiazole can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions, such as using hydrogen gas and a metal catalyst.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride can be used.
Substitution: Reagents like halogens, alkylating agents, or acylating agents can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso or other oxidized derivatives.
Reduction: Formation of amino-substituted benzothiazole derivatives.
Substitution: Formation of various substituted benzothiazole derivatives, depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
2-(4-Nitro-1-oxidopyridin-1-ium-2-yl)-1,3-benzothiazole has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of advanced materials, such as dyes and polymers.
Wirkmechanismus
The mechanism of action of 2-(4-Nitro-1-oxidopyridin-1-ium-2-yl)-1,3-benzothiazole involves its interaction with specific molecular targets and pathways. The nitro group can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can induce cellular damage or apoptosis. The benzothiazole ring may interact with various enzymes or receptors, modulating their activity and leading to specific biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(4-Nitro-1-oxidopyridin-1-ium-2-yl)-1,3-benzothiazole
- 5-Methyl-6’-(5-methyl-4-nitro-1-oxidopyridin-1-ium-2-yl)-4-nitro-[2,2’-bipyridin]-1-ium-1-olate
Uniqueness
This compound is unique due to its specific structural configuration, which imparts distinct chemical and biological properties
Eigenschaften
Molekularformel |
C12H7N3O3S |
|---|---|
Molekulargewicht |
273.27 g/mol |
IUPAC-Name |
2-(4-nitro-1-oxidopyridin-1-ium-2-yl)-1,3-benzothiazole |
InChI |
InChI=1S/C12H7N3O3S/c16-14-6-5-8(15(17)18)7-10(14)12-13-9-3-1-2-4-11(9)19-12/h1-7H |
InChI-Schlüssel |
XBUSNIVSESQLAF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)N=C(S2)C3=[N+](C=CC(=C3)[N+](=O)[O-])[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![tert-butyl N-(6,7-dihydro-5H-cyclopenta[b]pyridin-6-yl)carbamate](/img/structure/B13851472.png)


![2-Methyl-2-[[2-[2-(4-nitrophenyl)ethyl]-1,3-dioxolan-2-yl]methyl]-1,3-dioxolane](/img/structure/B13851499.png)

![[2-Methyl-5-(4-methylsulphonyl)phenyl-3-(2-methoxyethyl)-1-phenyl]-1H-pyrrole](/img/structure/B13851502.png)



![Fmoc-L-lys[C20-otbu-glu(otbu)-aeea-aeea]-OH](/img/structure/B13851507.png)
